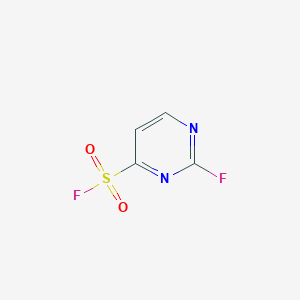

2-Fluoropyrimidine-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

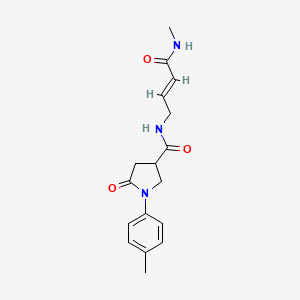

“2-Fluoropyrimidine-4-sulfonyl fluoride” is a chemical compound with the molecular formula C4H2F2N2O2S and a molecular weight of 180.13 . It is used for research purposes.

Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-fluoropyrimidines, involves various methods such as the Umemoto reaction and Balts-Schiemann reaction . Pyridine can react with CsSO4F at room temperature to produce a mixture of products, including 2-fluoropyridines . Another method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H2F2N2O2S/c5-4-7-2-1-3 (8-4)11 (6,9)10/h1-2H .

Chemical Reactions Analysis

Sulfonyl fluorides, including “this compound”, have been used in various chemical reactions. They are known for their unique reactivity and have been used as reactive probes in chemical biology and molecular pharmacology .

Physical and Chemical Properties Analysis

Fluorine has unique physical and chemical properties, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Biology Applications

A novel approach for synthesizing aliphatic sulfonyl fluorides through visible-light-mediated decarboxylative fluorosulfonylethylation has been developed. This method utilizes carboxylic acid feedstock and is applicable to a wide range of carboxylic acids, including primary, secondary, and tertiary acids. It also extends to the modification of natural products like amino acids, peptides, and drugs, enabling the creation of diverse sulfonyl fluoride compound libraries. This innovation paves the way for producing compounds with significant structural diversity, which are crucial probes in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).

Environmental Studies

Perfluorooctanesulfonate (PFOS) is derived from perfluorooctanesulfonyl fluoride, a precursor for many sulfonyl-based fluorochemicals used in surfactants and for their repellent properties. PFOS's persistence in the environment and long serum elimination half-life in both animals and humans make it a subject of environmental health research. Studies focus on its global detection in the environment and human serum, exploring the mechanisms and pathways leading to PFOS presence in humans, potentially involving direct exposures or degradation of related chemicals and materials (J. Butenhoff et al., 2006).

Fluorination Reactions and Drug Development

Research into fluorination reactions of various substrates, such as 2-O-benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses, reveals methods to introduce fluorine into complex molecules. These studies contribute to understanding how fluorination can influence the properties of pharmaceutical compounds, thereby aiding in the development of new drugs and therapeutic agents (Y. Mori & N. Morishima, 1994).

Mecanismo De Acción

Target of Action

Fluoropyrimidines, a class of compounds to which 2-fluoropyrimidine-4-sulfonyl fluoride belongs, are known to target thymidylate synthase (ts), a key enzyme involved in dna synthesis .

Mode of Action

Fluoropyrimidines, in general, exert their antimetabolite actions by incorporating their active nucleotides into nucleic acids, thereby inhibiting the biosynthetic process of dna and rna synthesis .

Biochemical Pathways

Fluoropyrimidines are known to affect the dna and rna synthesis pathways by incorporating their active nucleotides into these nucleic acids .

Pharmacokinetics

It is known that the bioconversion of fluoropyrimidine prodrugs to their active forms is a crucial step in their pharmacokinetics .

Result of Action

Fluoropyrimidines, in general, are known to inhibit the biosynthetic process of dna and rna synthesis, which can lead to the disruption of cell proliferation .

Action Environment

The synthesis of fluoropyrimidines, including this compound, can be influenced by various factors such as the type of solvent used and the reaction temperature .

Safety and Hazards

Direcciones Futuras

The field of S(VI) fluoride chemistry, which includes “2-Fluoropyrimidine-4-sulfonyl fluoride”, has witnessed remarkable growth over the past decade. Future developments are expected to focus on the synthesis of fluorinated compounds using enzymatic methods . The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag .

Análisis Bioquímico

Biochemical Properties

It is known that fluoropyrimidines, such as 5-fluorouracil (5-FU), exert their antimetabolite actions through the formation of fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate . These active nucleotides are incorporated into nucleic acids, interfering with DNA and RNA synthesis .

Cellular Effects

Fluoropyrimidines have been associated with cardiotoxicity, including angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis .

Molecular Mechanism

Fluoropyrimidines like 5-FU function as S-phase antimetabolites and promote genomic instability by inducing double-strand DNA and single-strand DNA breaks, as well as by interfering with DNA synthesis, repair, and elongation .

Temporal Effects in Laboratory Settings

Fluoropyrimidines have been associated with cardiotoxicity, which can persist even after discontinuation of the drug .

Dosage Effects in Animal Models

Fluoropyrimidines have been associated with cardiotoxicity, which can be severe or life-threatening .

Metabolic Pathways

Fluoropyrimidines like 5-FU are metabolized by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism .

Propiedades

IUPAC Name |

2-fluoropyrimidine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYUCPXBOPTRAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

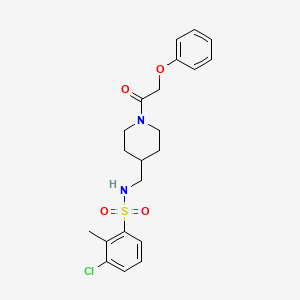

![(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid](/img/structure/B2599052.png)

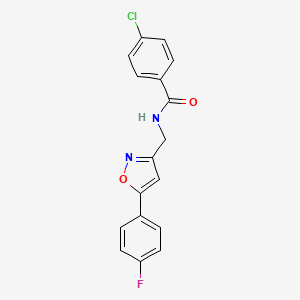

![N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2599060.png)

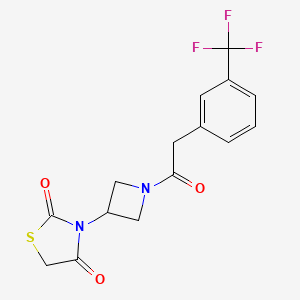

![N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

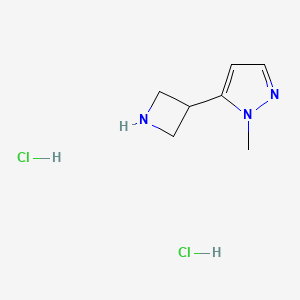

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2599072.png)